N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide
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Overview
Description
N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an acetamide group, a benzenesulfonamido group, and a phenyl group. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE typically involves multiple steps. One common method starts with the reaction of 4-acetamidobenzenesulfonyl chloride with aniline to form 4-acetamidobenzenesulfonamide. This intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise temperature control, use of catalysts, and purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonamide: Shares a similar sulfonamide group but lacks the N-methylacetamide moiety.
N-Acetylsulfanilamide: Another sulfonamide compound with similar antibacterial properties
Uniqueness
N-[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to its combined structural features, which confer specific reactivity and stability. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .
Properties
Molecular Formula |
C17H19N3O4S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-[[4-[acetyl(methyl)amino]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O4S/c1-12(21)18-14-6-10-17(11-7-14)25(23,24)19-15-4-8-16(9-5-15)20(3)13(2)22/h4-11,19H,1-3H3,(H,18,21) |
InChI Key |
DRYUUYJVTKSESH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Origin of Product |
United States |
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